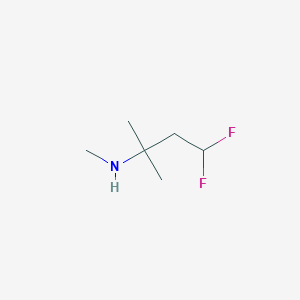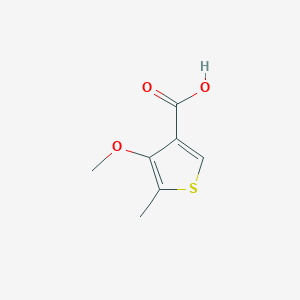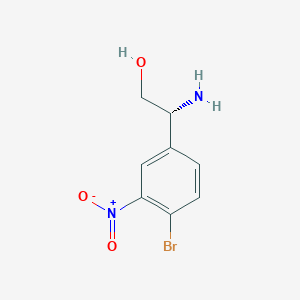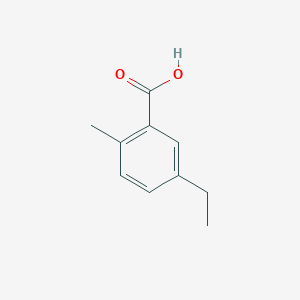
1-(3-Amino-2-hydroxypropyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2-hydroxypropyl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-2-hydroxypropyl)piperidin-2-one typically involves the reaction of piperidin-2-one with 3-amino-2-hydroxypropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-(3-Amino-2-hydroxypropyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups in the compound can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2-hydroxypropyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2-hydroxypropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-2-hydroxypropyl)piperidin-2-one can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine core structure but differ in their substituents and functional groups.
Amino alcohols: Compounds containing both amino and hydroxy groups, similar to this compound.
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-(3-amino-2-hydroxypropyl)piperidin-2-one |
InChI |
InChI=1S/C8H16N2O2/c9-5-7(11)6-10-4-2-1-3-8(10)12/h7,11H,1-6,9H2 |
InChI-Schlüssel |
SEZPIYPGUYYYHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)

![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)




![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)
![4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide](/img/structure/B13575493.png)

![(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)
